

2,6-dichloro-9-isopropyl-9H-purine safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-dichloro-9-isopropyl-9H-purine

Cat. No.: B023816

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **2,6-dichloro-9-isopropyl-9H-purine**

Introduction: Contextualizing the Compound

2,6-dichloro-9-isopropyl-9H-purine is a substituted purine derivative increasingly utilized in modern drug discovery and chemical biology. Its primary role is as a versatile chemical intermediate, notably as a building block in the synthesis of targeted protein degraders and other complex bioactive molecules.^[1] The purine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors and apoptosis-inducing agents.^{[2][3]} The dichloro substitutions at the 2 and 6 positions provide reactive sites for subsequent nucleophilic substitution, allowing for the systematic construction of diverse chemical libraries.

Given its integral role in the synthesis of novel therapeutics, a comprehensive understanding of its safe handling, storage, and disposal is paramount for the protection of laboratory personnel and the environment. This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage **2,6-dichloro-9-isopropyl-9H-purine** responsibly, grounded in established safety principles and an understanding of its chemical nature.

Compound Identification and Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a reliable safety assessment. These properties dictate storage conditions, appropriate solvent choices, and potential physical hazards.

Property	Value	Source
CAS Number	203436-45-7	[1]
Molecular Formula	C ₈ H ₈ Cl ₂ N ₄	[1]
Molecular Weight	231.08 g/mol	[1]
Physical Form	Solid, crystalline powder	[4]
Purity	Typically ≥97%	[1]
Storage Temperature	Inert atmosphere, 2-8°C	
Primary Application	Chemical intermediate; Protein Degrader Building Block	[1]

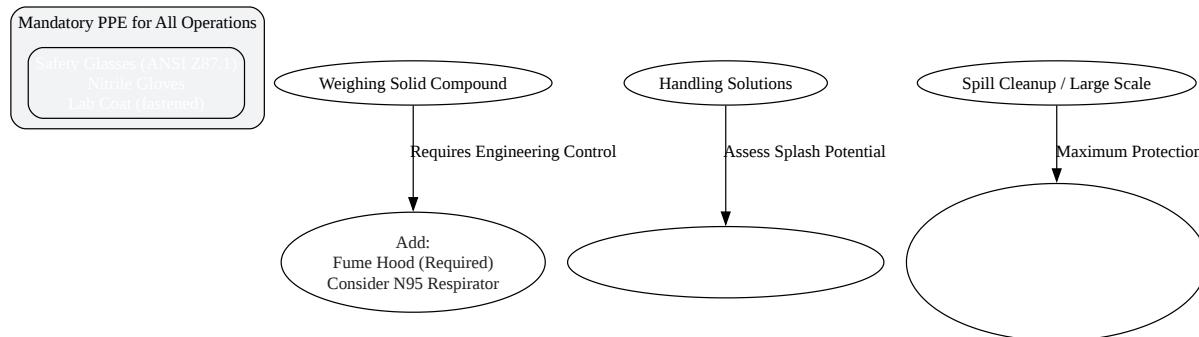
Hazard Identification and Toxicological Profile

While specific toxicological data for **2,6-dichloro-9-isopropyl-9H-purine** is limited, a robust hazard assessment can be formed from available Safety Data Sheet (SDS) information and by evaluating the parent compound, 2,6-dichloropurine (CAS 5451-40-1). The structural similarity implies a comparable hazard profile.

GHS Hazard Classification:

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
- Inferred Hazards (from 2,6-dichloropurine):
 - H301: Toxic if swallowed.
 - H315: Causes skin irritation.[\[5\]](#)[\[6\]](#)

- H319: Causes serious eye irritation.[6]
- H335: May cause respiratory irritation.[6]


Causality of Hazards: The chlorinated purine scaffold is biologically active. If ingested, inhaled, or absorbed, it can interfere with metabolic pathways due to its analogy to natural purines.[3]

The powdered form poses a significant inhalation risk, potentially causing respiratory tract irritation.[6] Direct contact with skin and eyes can lead to irritation due to its chemical reactivity and physical nature.[6][7]

Personal Protective Equipment (PPE): A Mandated Barrier

The selection of PPE is not merely a checklist item but a critical, risk-mitigated decision designed to create a definitive barrier between the researcher and the chemical.[8] The level of PPE should be commensurate with the scale and nature of the procedure being performed.

PPE Item	Specification & Rationale
Eye Protection	ANSI Z87.1-rated safety glasses are the minimum requirement. For procedures with a higher splash risk (e.g., bulk solvent transfer), safety goggles or a full-face shield are required. [9][10] This prevents contact with the powder or solutions, which can cause serious eye irritation. [6]
Hand Protection	Nitrile gloves are standard for handling this compound in solid form and in solution. Always check the manufacturer's chemical resistance guide. For prolonged exposure or handling of concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene).[9][11] This is crucial to prevent skin irritation and potential absorption.
Body Protection	A standard flame-resistant laboratory coat must be worn and fully fastened. For large-scale operations or spill cleanup, a chemically impervious apron or coverall (e.g., Tychem) is necessary to protect against splashes and contamination of personal clothing.[11][12]
Respiratory Protection	All handling of the solid compound must be performed within a certified chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particulates.[13] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 or P100) is mandatory.[8] [10]

[Click to download full resolution via product page](#)

Standard Laboratory Handling Protocol

This protocol is designed to minimize exposure and prevent contamination during routine weighing and solubilization of the compound.

- Preparation:
 - Verify that the chemical fume hood is operational and has a current certification.
 - Don all required PPE as outlined in Section 3.
 - Decontaminate the work surface within the fume hood.
 - Assemble all necessary equipment (spatulas, weigh paper/boat, vials, solvent, vortexer).
- Compound Handling (in Fume Hood):
 - Retrieve the container of **2,6-dichloro-9-isopropyl-9H-purine** from its designated storage location (2-8°C).

- Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
- Carefully open the container, avoiding any disturbance that could aerosolize the fine powder.
- Using a clean spatula, carefully transfer the desired amount of solid to a tared weigh boat or paper on an analytical balance located within the fume hood.
- Promptly and securely close the main compound container.

- Solubilization:
 - Transfer the weighed solid into a suitably labeled vial.
 - Add the desired solvent dropwise at first to prevent splashing, then add the remaining volume.
 - Cap the vial securely and mix via vortexing or sonication until fully dissolved.
- Cleanup:
 - Dispose of the used weigh paper/boat and any contaminated consumables into the designated "Chlorinated Solid Waste" container.
 - Wipe the spatula clean and decontaminate the work surface again.
 - Return the primary compound container to its correct storage location.

Spill Management Protocol

Accidental spills must be managed promptly and safely. The correct response depends entirely on the scale of the spill.

[Click to download full resolution via product page](#)

Minor Spill (Contained within a fume hood):

- Alert: Inform others in the immediate vicinity.
- Contain & Absorb: If a liquid, cover with a chemical absorbent pad or inert material (e.g., vermiculite). If a solid, gently cover with a damp paper towel to avoid raising dust.
- Collect: Carefully scoop the absorbed material and contaminated items into a designated, labeled bag or container for chlorinated waste.[\[6\]](#)
- Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Major Spill (Outside of a fume hood, large quantity):

- Evacuate: Immediately alert all personnel and evacuate the laboratory.
- Isolate: Close the laboratory doors to contain the vapors and post a warning sign.
- Report: Notify your supervisor and the institutional Environmental Health & Safety (EH&S) department immediately.
- DO NOT attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.

Storage and Chemical Incompatibility

Proper storage is essential to maintain the compound's purity and ensure safety.

- Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for hazardous chemicals.[\[13\]](#) The recommended temperature is 2-8°C under an inert atmosphere to prevent degradation.
- Location: Store away from incompatible materials. Do not store with strong oxidizing agents or strong bases, as these can lead to vigorous reactions and degradation of the compound.
[\[7\]](#)
- Segregation: Keep segregated from flammable materials and food or drink.

Waste Disposal: A Critical Responsibility

Due to the presence of chlorine, **2,6-dichloro-9-isopropyl-9H-purine** and any materials contaminated with it are classified as halogenated organic waste. This classification carries strict disposal requirements.

The Causality Behind Segregation: Improper disposal, particularly mixing with non-halogenated waste or incineration in standard facilities, can lead to the formation of highly toxic and persistent environmental pollutants, such as polychlorinated dibenzo-p-dioxins and furans (PCDD/F).[14] Therefore, segregation at the source is a non-negotiable aspect of laboratory practice.

[Click to download full resolution via product page](#)

Disposal Protocol:

- **Segregate Waste:** Maintain separate, clearly labeled waste containers for "Chlorinated Solid Waste" and "Chlorinated Liquid Waste".[15][16]
- **Solid Waste:** Dispose of all contaminated disposable items (gloves, weigh boats, pipette tips, paper towels) in the designated solid waste container.
- **Liquid Waste:** Collect all solutions containing the compound in a dedicated, sealed, and properly labeled container for halogenated liquid waste.[17] Do not mix with non-halogenated solvent waste.[16]
- **Empty Containers:** The original "empty" container must be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as chlorinated liquid waste.[16]
- **Collection:** Arrange for waste pickup through your institution's EH&S department for final disposal via high-temperature incineration at a licensed facility.[16][18]

References

- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Books.

- **2,6-Dichloro-9-isopropyl-9H-purine** | 203436-45-7. (n.d.). Sigma-Aldrich.
- Disposal of Waste Solvents. (n.d.). NUS Chemistry.
- Chlorine Waste Disposal Strategies. (n.d.). Scribd.
- Disposal of chemical wastes. (n.d.). RiskAssess.
- 2, 6-Dichloro-9-isopropyl-9H-purine, min 97%, 1 gram. (n.d.). CP Lab Safety.
- Hloušková, S., et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E.
- 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine. (n.d.). Matrix Scientific.
- Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
- 2,6-dichloro-9-(1-methylethyl)-9H-purine synthesis. (n.d.). ChemicalBook.
- 2,6-Dichloro-9-isopropyl-purine | 203436-45-7. (n.d.). Manchester Organics.
- SAFETY DATA SHEET - Isopropyl Alcohol. (2022). Spectrum Chemical.
- SAFETY DATA SHEET - 2,6-Dichloropurine. (2025). Fisher Scientific.
- Safety Data Sheet - Isopropyl Alcohol 99%. (n.d.). Medline.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Radleys.
- **2,6-Dichloro-9-isopropyl-9H-purine** | 203436-45-7. (n.d.). BLDpharm.
- 2,6-Dichloropurine | C5H2Cl2N4. (n.d.). PubChem.
- 2,6-Dichloropurine | CAS 5451-40-1. (n.d.). CymitQuimica.
- SAFETY DATA SHEET - 2,6-Dichloro-9H-purine. (2022). Apollo Scientific.
- Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
- Personal Protective Equipment. (n.d.). University of Rochester Environmental Health & Safety.
- Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
- 2,6-Dichloropurine | 5451-40-1. (n.d.). Sigma-Aldrich.
- 2,6-dichloro-9-(1-methylethyl)-9H-purine. (n.d.). PubChem.
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). ECSA.
- 2,6-Dichloropurine synthesis. (n.d.). ChemicalBook.
- 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. (2012). ResearchGate.
- Oumata, N., et al. (2013). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules.
- Purine Analogues. (2014). LiverTox - NCBI Bookshelf.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Dichloropurine | C5H2Cl2N4 | CID 5324412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. gerpac.eu [gerpac.eu]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. scribd.com [scribd.com]
- 15. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 16. otago.ac.nz [otago.ac.nz]
- 17. riskassess.com.au [riskassess.com.au]
- 18. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [2,6-dichloro-9-isopropyl-9H-purine safety and handling]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b023816#2-6-dichloro-9-isopropyl-9h-purine-safety-and-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com